1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves several steps. The starting material, 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl, is first synthesized through a series of reactions involving the condensation of appropriate precursors. The acetylation of this intermediate is then carried out using acetyl chloride in the presence of a base such as pyridine. Finally, the piperidine-4-carboxamide moiety is introduced through a coupling reaction with piperidine-4-carboxylic acid .
Chemical Reactions Analysis
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share a similar chromen core structure and exhibit diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their wide range of pharmacological activities, including analgesic, antipsychotic, and anti-inflammatory effects.
Properties
Molecular Formula |
C20H24N2O5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N2O5/c1-11-8-15(26-3)18-12(2)14(20(25)27-16(18)9-11)10-17(23)22-6-4-13(5-7-22)19(21)24/h8-9,13H,4-7,10H2,1-3H3,(H2,21,24) |
InChI Key |
LFLQFVUZTOEYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCC(CC3)C(=O)N)C)C(=C1)OC |
Origin of Product |
United States |
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